(6Z-Octadecenoyl)-CoA

Beschreibung

Overview of Acyl-Coenzyme A (CoA) Esters in Cellular Biochemistry and Lipid Homeostasis

Acyl-Coenzyme A (CoA) esters are central intermediates in cellular metabolism, positioned at the crossroads of lipid biosynthesis and energy production. oup.comnih.gov These molecules consist of a fatty acid linked to a coenzyme A molecule via a high-energy thioester bond. oup.com The formation of acyl-CoAs from fatty acids is an essential activation step, catalyzed by acyl-CoA synthetase (ACSL) enzymes, which renders the fatty acids metabolically active for downstream pathways. nih.govresearchgate.net This irreversible reaction is the gateway for nearly all subsequent fatty acid metabolism. nih.gov

Long-chain acyl-CoAs are versatile molecules that serve a multitude of functions critical for cellular function and organismal lipid homeostasis. researchgate.nethep.com.cn They are the primary substrates for two major metabolic fates: catabolism for energy generation through β-oxidation in mitochondria and peroxisomes, and anabolism for the synthesis of a vast array of complex lipids. nih.gov These lipids include structural components of cell membranes such as phospholipids (B1166683) and sphingolipids, as well as energy storage molecules like triacylglycerols (TAGs) and sterol esters. nih.govresearchgate.net

Beyond their direct roles as metabolic substrates, acyl-CoAs are pivotal regulatory molecules. nih.govportlandpress.com They are involved in a wide range of cellular processes, including the acylation of proteins for post-translational modifications, the regulation of enzyme activity, ion channels, membrane trafficking, and the control of gene expression. nih.govresearchgate.netportlandpress.com The intracellular concentrations of acyl-CoAs are tightly controlled through feedback mechanisms and the action of acyl-CoA binding proteins (ACBPs) and acyl-CoA thioesterases, which buffer their levels and hydrolyze them back to free fatty acids and CoA, respectively. researchgate.netnih.gov This stringent regulation underscores their importance; dysregulation of acyl-CoA metabolism is linked to metabolic diseases and lipotoxicity, a condition where excess lipids cause cellular dysfunction. nih.govbiorxiv.org The balance and composition of the cellular acyl-CoA pool are, therefore, fundamental to maintaining systemic lipid homeostasis. oup.comhep.com.cnupenn.edu

The Distinct Role of Monounsaturated Acyl-CoAs in Complex Lipid Synthesis

Within the diverse pool of cellular acyl-CoAs, monounsaturated acyl-CoAs (MUFA-CoAs) play a particularly distinct and vital role in the synthesis and function of complex lipids. MUFA-CoAs, which feature a single double bond in their acyl chain, are key substrates for the generation of various lipid classes, including phospholipids, triacylglycerols, and sterol esters. nih.govresearchgate.net The presence of the double bond, typically in a cis configuration, introduces a kink in the acyl chain. This structural feature is critical as it increases the fluidity of biological membranes, which is essential for the proper function of membrane-bound proteins and for processes like membrane fusion and fission. wikipedia.org

The synthesis of MUFA-CoAs is primarily accomplished by stearoyl-CoA desaturase (SCD) enzymes, which introduce a double bond into saturated acyl-CoAs. uniprot.org For instance, one of the most common MUFA-CoAs, oleoyl-CoA ((9Z)-octadecenoyl-CoA), is produced from the saturated stearoyl-CoA. uniprot.org This newly formed oleoyl-CoA is a major component of phospholipids and TAGs and also serves as a crucial precursor for the synthesis of various polyunsaturated fatty acids (PUFAs) through subsequent desaturation and elongation steps. uniprot.org

The incorporation of monounsaturated acyl chains into complex lipids is not merely structural but also has significant signaling implications. For example, the esterification of MUFA-CoAs into diacylglycerol is a key step in the synthesis of TAGs and certain phospholipids. This process can protect cells from the pro-apoptotic effects of excess saturated fatty acids. nih.gov In plants, monounsaturated acyl-CoAs are fundamental building blocks for the synthesis of membrane lipids, surface lipids like cuticular waxes, and storage lipids. researchgate.net Therefore, the regulated production and utilization of MUFA-CoAs are indispensable for maintaining cellular homeostasis, membrane integrity, and the synthesis of essential lipid signaling molecules.

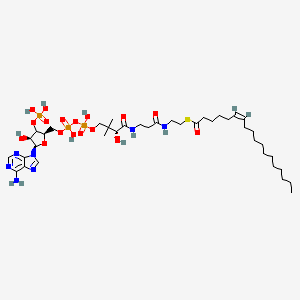

Definition and Structural Context of (6Z)-Octadecenoyl-CoA within the Acyl-CoA Pool

(6Z)-Octadecenoyl-CoA, also known by its trivial name petroselinoyl-CoA, is a specific monounsaturated long-chain acyl-CoA. ebi.ac.ukmedchemexpress.com Chemically, it is defined as an octadecenoyl-CoA in which the fatty acyl chain contains 18 carbon atoms with a single cis (Z) double bond located between the sixth and seventh carbon atoms from the carboxyl group. ebi.ac.uk It is formed through the formal condensation of the thiol group of coenzyme A with the carboxyl group of its corresponding fatty acid, (6Z)-octadecenoic acid (petroselinic acid). ebi.ac.uk

The cellular acyl-CoA pool is a complex mixture of acyl-CoA species that vary in both the length of their carbon chain and their degree of saturation. researchgate.net (6Z)-Octadecenoyl-CoA is a distinct member of this pool, differentiated from the more common 18-carbon monounsaturated acyl-CoA, oleoyl-CoA ((9Z)-octadecenoyl-CoA), by the position of its double bond. This structural isomerism, while seemingly minor, can lead to different metabolic fates and incorporation into complex lipids. For instance, (6Z)-octadecenoyl-CoA is a known substrate in glycerolipid metabolism, where it can be incorporated into phospholipids by acyltransferase enzymes. metabolicatlas.orgrhea-db.org Its precursor, petroselinic acid, is found predominantly in the seeds of certain plants, such as those in the Apiaceae (e.g., parsley, coriander) and Araliaceae families, making (6Z)-octadecenoyl-CoA a significant intermediate in the lipid metabolism of these organisms. semanticscholar.org

Data Tables

Table 1: Chemical Properties of (6Z)-Octadecenoyl-CoA

| Property | Value | Source |

| ChEBI ID | CHEBI:75360 | ebi.ac.uk |

| Chemical Formula | C39H68N7O17P3S | ebi.ac.ukuni.lu |

| Average Mass | 1031.980 Da | ebi.ac.uk |

| Monoisotopic Mass | 1031.36053 Da | ebi.ac.uk |

| Synonyms | Petroselinoyl-CoA, C18:1(n-12)-CoA | medchemexpress.comebi.ac.uk |

| Structure | An 18-carbon acyl chain with a cis double bond at the Δ6 position, attached to Coenzyme A via a thioester linkage. | ebi.ac.uk |

Eigenschaften

Molekularformel |

C39H68N7O17P3S |

|---|---|

Molekulargewicht |

1032.0 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-6-enethioate |

InChI |

InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h14-15,26-28,32-34,38,49-50H,4-13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b15-14-/t28-,32+,33?,34+,38-/m1/s1 |

InChI-Schlüssel |

BHTGEVYSRPHECT-SZMOOUSWSA-N |

Isomerische SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCCCCCCCCCCC=CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Metabolic Interconversion and Enzymatic Transformations Involving 6z Octadecenoyl Coa

Integration of (6Z)-Octadecenoyl-CoA into Glycerophospholipid Biosynthesis Pathways

Glycerophospholipids are fundamental components of cellular membranes, and their synthesis is a vital process for maintaining membrane integrity and function. nih.gov (6Z)-Octadecenoyl)-CoA contributes to the de novo synthesis of these lipids, a process also known as the Kennedy pathway, by being incorporated into the glycerol (B35011) backbone. nih.gov This integration begins with the acylation of glycerol-3-phosphate and is a critical step in generating the diversity of glycerophospholipid molecular species. nih.gov

Specificity of 1-Acyl-sn-glycerol-3-phosphate Acyltransferase (AGPAT) Isoforms for (6Z)-Octadecenoyl)-CoA

The enzymatic acylation of lysophosphatidic acid (LPA) to form phosphatidic acid (PA) is a key regulatory point in glycerophospholipid and triacylglycerol synthesis. This reaction is catalyzed by a family of enzymes known as 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs). The specificity of AGPAT isoforms for different acyl-CoA donors is a crucial determinant of the final fatty acid composition of the resulting phospholipids (B1166683).

AGPAT1 and AGPAT2 are two well-characterized isoforms of the AGPAT enzyme family, both of which are located in the endoplasmic reticulum. genecards.orgmdpi.com While they share similarities in their substrate specificities for lysophosphatidic acid and various acyl-CoAs, subtle differences exist. genecards.orgrhea-db.org Both AGPAT1 and AGPAT2 can utilize a range of acyl-CoA molecules. mdpi.com Specifically, evidence from biochemical reactions demonstrates that (6Z)-Octadecenoyl)-CoA is a substrate for AGPAT enzymes. genecards.orguniprot.orguniprot.org

| Enzyme Isoform | Substrate | Product |

| AGPAT1 | (6Z)-Octadecenoyl)-CoA + 1-(9Z)-octadecenoyl-sn-glycero-3-phosphate | 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycero-3-phosphate + CoA genecards.orguniprot.org |

| AGPAT2 | (6Z)-octadecenoyl-CoA + 1-(9Z)-octadecenoyl-sn-glycero-3-phosphate | 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycero-3-phosphate + CoA rhea-db.org |

This table summarizes the utilization of (6Z)-Octadecenoyl)-CoA by AGPAT1 and AGPAT2 in the formation of a specific phosphatidic acid species.

The enzymatic reaction catalyzed by AGPAT isoforms results in the formation of a specific phosphatidic acid molecule. When 1-(9Z)-octadecenoyl-sn-glycero-3-phosphate serves as the acyl acceptor, the transfer of the (6Z)-octadecenoyl group from (6Z)-Octadecenoyl)-CoA by AGPAT1 or AGPAT2 leads to the synthesis of 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycero-3-phosphate. genecards.orguniprot.orgrhea-db.orgrhea-db.org This reaction is a key step in introducing the (6Z)-octadecenoyl fatty acid into the C-2 position of the glycerol backbone of phosphatidic acid. genecards.orgrhea-db.orgrhea-db.org

Contribution to Phosphatidic Acid Synthesis and Downstream Phospholipid Classes

Phosphatidic acid is a central intermediate in lipid metabolism, serving as a precursor for the synthesis of all other glycerophospholipids. nih.govhmdb.ca The formation of phosphatidic acid species containing (6Z)-octadecenoyl moieties, such as 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycero-3-phosphate, is therefore a critical entry point for this fatty acid into the broader glycerophospholipid pool. rhea-db.org From phosphatidic acid, various downstream pathways diverge to produce the major classes of phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI). nih.govnih.gov The initial incorporation of (6Z)-octadecenoyl-CoA into phosphatidic acid thus influences the fatty acid composition of these downstream phospholipid classes, which in turn can affect membrane fluidity and cell signaling processes. nih.govsmolecule.com

Involvement in Triacylglycerol Synthesis and Glycerolipid Metabolism

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. The synthesis of TAGs shares early steps with the glycerophospholipid biosynthesis pathway, with phosphatidic acid and diacylglycerol (DAG) acting as common intermediates. nih.gov

Precursor Role in Diacylglycerol Formation and Subsequent Triacylglycerol Assembly

Following its synthesis, phosphatidic acid can be dephosphorylated by phosphatidic acid phosphohydrolase (PAP) enzymes to yield diacylglycerol (DAG). nih.gov Therefore, the 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycero-3-phosphate formed through the action of AGPATs can be converted to 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycerol. This specific DAG molecule then serves as a substrate for the final step in TAG synthesis, which is catalyzed by diacylglycerol O-acyltransferase (DGAT) enzymes. nih.govuniprot.org DGATs catalyze the esterification of a third fatty acid from an acyl-CoA donor to the DAG backbone, forming a triacylglycerol molecule. uniprot.org The incorporation of the (6Z)-octadecenoyl moiety into the DAG precursor directly influences the composition of the resulting triacylglycerol stores.

| Precursor Molecule | Enzyme | Product |

| 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycero-3-phosphate | Phosphatidic acid phosphohydrolase (PAP) | 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycerol |

| 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycerol + Acyl-CoA | Diacylglycerol O-acyltransferase (DGAT) | Triacylglycerol |

This table illustrates the sequential conversion of a (6Z)-octadecenoyl-containing phosphatidic acid to diacylglycerol and its subsequent role in triacylglycerol synthesis.

Potential Interplay within Fatty Acid Elongation Cycles (general acyl-CoA context)

Fatty acid elongation is a critical cellular process that increases the carbon chain length of fatty acids, occurring in both the endoplasmic reticulum and mitochondria. springermedizin.descialert.net This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units, derived from malonyl-CoA, to an existing acyl-CoA primer. scialert.netresearchgate.net (6Z)-Octadecenoyl-CoA serves as a key substrate in these cycles, particularly for the synthesis of very-long-chain fatty acids (VLCFAs).

Relationship with Very-Long-Chain Fatty Acid Elongase (ELOVL) Enzymes

The rate-limiting step in fatty acid elongation is the initial condensation reaction catalyzed by the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes. researchgate.netthesgc.org These enzymes are integral membrane proteins located in the endoplasmic reticulum and exhibit specificity for acyl-CoA substrates of varying chain lengths and degrees of saturation. springermedizin.defrontiersin.org

(6Z)-Octadecenoyl-CoA (C18:1n-7) is a known substrate for certain ELOVL isoforms. For instance, in the de novo synthesis of monounsaturated fatty acids (MUFAs), palmitoleoyl-CoA (C16:1n-7) is elongated to form (6Z)-octadecenoyl-CoA. jst.go.jp This C18:1n-7-CoA can then be further elongated by ELOVL enzymes to produce longer monounsaturated fatty acids. researchgate.net The ELOVL family in mammals consists of seven members (ELOVL1-7), each with distinct but sometimes overlapping substrate preferences. thesgc.orgfrontiersin.org ELOVL5 and ELOVL6 are particularly noted for their roles in elongating saturated and monounsaturated fatty acids. ELOVL6 is involved in the elongation of C12-C16 fatty acids, while ELOVL5 acts on C18-C22 substrates. researchgate.net Thus, (6Z)-Octadecenoyl-CoA is a direct substrate for elongation by enzymes like ELOVL5.

The general fatty acid elongation cycle proceeds as follows:

Condensation: An acyl-CoA (like (6Z)-Octadecenoyl-CoA) is condensed with malonyl-CoA by an ELOVL enzyme, forming a 3-ketoacyl-CoA and releasing CO2. thesgc.org

Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase (KAR) using NADPH as a cofactor. scialert.netresearchgate.net

Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HADC). scialert.net

Reduction: The trans-2-enoyl-CoA product is reduced by a trans-2-enoyl-CoA reductase (TER) using NADPH, yielding an acyl-CoA that is two carbons longer than the original substrate. scialert.netresearchgate.net

This elongated acyl-CoA can then serve as a substrate for another round of elongation or be incorporated into complex lipids. thesgc.org

Table 1: Human ELOVL Enzyme Substrate Preferences

| Enzyme | Primary Substrates (Acyl-CoAs) | Relevance to (6Z)-Octadecenoyl-CoA |

|---|---|---|

| ELOVL1 | C18-C26 Saturated & Monounsaturated | Can elongate VLCFAs derived from C18:1 precursors. researchgate.net |

| ELOVL2 | C20-C22 Polyunsaturated | Primarily involved in PUFA pathways. nih.gov |

| ELOVL3 | C18-C26 Saturated & Monounsaturated | Potential to elongate C18:1-CoA. nih.gov |

| ELOVL4 | C24-C38 Saturated & Polyunsaturated | Elongates very-long-chain fatty acids. frontiersin.org |

| ELOVL5 | C18-C22 Saturated, Monounsaturated & Polyunsaturated | Directly elongates (6Z)-Octadecenoyl-CoA. researchgate.net |

| ELOVL6 | C12-C16 Saturated & Monounsaturated | Acts on precursors to (6Z)-Octadecenoyl-CoA (e.g., Palmitoyl-CoA). researchgate.net |

| ELOVL7 | C16-C20 Saturated & Monounsaturated | Can act on C18:1 acyl-CoAs. thesgc.org |

Intermediacy in Peroxisomal trans-2-enoyl-CoA Reductase (PECR) Activities

Peroxisomal trans-2-enoyl-CoA reductase (PECR) is an enzyme involved in fatty acid metabolism within peroxisomes. ebi.ac.ukwikipedia.org As its name suggests, PECR specifically catalyzes the NADPH-dependent reduction of trans-2-enoyl-CoA intermediates to their corresponding saturated acyl-CoAs. uniprot.orguniprot.org This activity is a key part of a fatty acid elongation pathway proposed to occur in peroxisomes. researchgate.net

The substrate specificity of PECR is crucial; it acts on molecules with a trans double bond at the C-2 position. uniprot.orgresearchgate.net (6Z)-Octadecenoyl-CoA possesses a cis double bond at the C-6 position. Therefore, it is not a direct substrate for PECR. For (6Z)-Octadecenoyl-CoA to become involved in a pathway utilizing PECR, it would first need to undergo β-oxidation to generate a chain-shortened enoyl-CoA intermediate, which must then be isomerized to the trans-2 configuration.

Peroxisomal β-oxidation of unsaturated fatty acids involves auxiliary enzymes to handle non-standard double bond positions and configurations. For a fatty acid like cis-vaccenic acid, its CoA ester would undergo rounds of β-oxidation until the cis-double bond is near the carboxyl end. An enoyl-CoA isomerase would then be required to convert the cis or trans intermediate into the trans-2-enoyl-CoA form, which is a substrate for the next enzyme in the β-oxidation spiral. wikipedia.org While PECR is associated with fatty acid synthesis or elongation in the peroxisome, its direct substrates are strictly trans-2-enoyl-CoAs with chain lengths typically ranging from C6 to C16. ebi.ac.ukresearchgate.netebi.ac.uk

One study noted that PECR is involved in the conversion of 2E-Octadecenoyl-CoA (trans-2-octadecenoyl-CoA) to stearoyl-CoA, highlighting its role in fatty acid elongation. nih.govhmdb.ca However, a direct metabolic link or interplay between (6Z)-Octadecenoyl-CoA and PECR activity remains indirect and would require a series of preceding enzymatic transformations.

Pathways of Fatty Acid Activation to Form Acyl-CoAs (general overview relevant to input)

Before fatty acids can be metabolized through pathways like β-oxidation or elongation, they must first be "activated." numberanalytics.comwikipedia.org This activation process converts a free fatty acid into its metabolically active acyl-CoA thioester derivative. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid:CoA ligases. wikipedia.orgnih.gov

The activation of a long-chain fatty acid, such as cis-vaccenic acid to form (6Z)-Octadecenoyl-CoA, is an ATP-dependent, two-step reaction: wikipedia.orgaklectures.com

The fatty acid reacts with ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi). aklectures.com

The sulfhydryl group of Coenzyme A attacks the acyl-adenylate, displacing AMP and forming the thioester bond of the fatty acyl-CoA. aklectures.com

This reaction is rendered irreversible by the subsequent rapid hydrolysis of pyrophosphate (PPi) to two inorganic phosphate (B84403) (Pi) molecules, effectively consuming two high-energy phosphate bonds. abuad.edu.ng

Acyl-CoA synthetases are categorized based on the chain length of the fatty acids they preferentially activate. nih.gov Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 to 20 carbons, which includes cis-vaccenic acid. nih.gov There are several isoforms of ACSL, each with distinct tissue expression patterns and subcellular localizations, including the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomal membranes. nih.govsdbonline.org This localization directs the resulting acyl-CoA, such as (6Z)-Octadecenoyl-CoA, towards specific metabolic fates, be it mitochondrial β-oxidation, elongation and lipid synthesis in the endoplasmic reticulum, or metabolism within peroxisomes. wikipedia.orgfrontiersin.org

Table 2: General Steps of Fatty Acid Activation

| Step | Reactants | Products | Enzyme | Cellular Location |

|---|---|---|---|---|

| 1 | Fatty Acid + ATP | Fatty Acyl-AMP + PPi | Acyl-CoA Synthetase (ACS) | Cytosol, ER Membrane, Outer Mitochondrial Membrane, Peroxisomal Membrane. numberanalytics.comnih.govabuad.edu.ng |

| 2 | Fatty Acyl-AMP + Coenzyme A | Acyl-CoA + AMP | Acyl-CoA Synthetase (ACS) | Cytosol, ER Membrane, Outer Mitochondrial Membrane, Peroxisomal Membrane. wikipedia.orgaklectures.com |

| 3 | PPi + H₂O | 2 Pi | Pyrophosphatase | Cytosol. aklectures.comabuad.edu.ng |

Enzymology and Mechanistic Aspects of 6z Octadecenoyl Coa Metabolism

Detailed Characterization of Acyltransferases Exhibiting Specificity Towards (6Z)-Octadecenoyl-CoA

Acyltransferases are a class of enzymes responsible for transferring acyl groups from acyl-CoAs to acceptor molecules. In the context of (6Z)-Octadecenoyl-CoA, the 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) family is of primary importance. These enzymes catalyze the second step in the de novo synthesis of glycerophospholipids, converting lysophosphatidic acid (LPA) into phosphatidic acid (PA). aocs.orgresearchgate.net

Specifically, 1-acyl-sn-glycerol-3-phosphate acyltransferase alpha (AGPAT1) has been identified to catalyze the reaction involving (6Z)-Octadecenoyl-CoA. The reaction is as follows:

(6Z)-octadecenoyl-CoA + 1-(9Z-octadecenoyl)-sn-glycero-3-phosphate = 1-(9Z)-octadecenoyl-2-(6Z)-octadecenoyl-sn-glycero-3-phosphate + CoA. uniprot.orguniprot.org

This reaction demonstrates the enzyme's role in incorporating this specific unsaturated fatty acid into the sn-2 position of the glycerol (B35011) backbone, a crucial step in generating specific phospholipid species. aocs.org While AGPAT1 and AGPAT2 show broad specificity for various acyl-CoA donors, other isoforms like AGPAT3 and AGPAT4 exhibit a preference for polyunsaturated fatty acyl-CoAs, highlighting the diverse roles of AGPAT isoforms in defining the fatty acid composition of cellular membranes. encyclopedia.pub

The catalytic activity of AGPAT enzymes is conferred by highly conserved structural motifs. nih.gov All AGPAT isoforms contain four acyltransferase motifs, with the first motif featuring a critical HXXXXD signature (where X is any amino acid). encyclopedia.pub This signature is essential for the enzyme's catalytic function. encyclopedia.pub

The proposed catalytic mechanism involves the thioester of the acyl-CoA substrate being positioned adjacent to a catalytic histidine residue within the enzyme's active site. escholarship.org This histidine residue then initiates a nucleophilic attack on the thioester bond of the unsaturated acyl-CoA, such as (6Z)-Octadecenoyl-CoA. This leads to the formation of an acyl-enzyme intermediate and the release of Coenzyme A. The acyl group is subsequently transferred to the hydroxyl group at the sn-2 position of the lysophosphatidic acid acceptor, forming phosphatidic acid and regenerating the enzyme for another catalytic cycle. researchgate.netescholarship.org This process is fundamental for the synthesis of all glycerophospholipids and triacylglycerols. nih.gov

The biochemical analysis of AGPAT enzymes reveals distinct kinetic properties and substrate preferences that dictate their physiological roles. While specific kinetic data for (6Z)-Octadecenoyl-CoA is not extensively documented, studies on closely related unsaturated acyl-CoAs, such as oleoyl-CoA ((9Z)-octadecenoyl-CoA), provide valuable insights.

For instance, AGPAT4 (also known as LPAATδ) shows a preference for unsaturated acyl-CoAs. nih.gov The yeast acyltransferase Tgl5p, which also acylates LPA, demonstrates a clear preference for oleoyl-CoA over the saturated palmitoyl-CoA. molbiolcell.org Kinetic measurements for various enzymes with different acyl-CoA substrates illustrate these preferences.

Table 1: Enzyme Kinetic Data for Various Acyl-CoA Substrates

| Enzyme/Gene | Substrate | Km (μM) | Vmax | Organism/Source |

|---|---|---|---|---|

| AGPAT1 (Human) | C14:0-CoA | 137.97 | - | Human uniprot.org |

| AGPAT1 (Human) | C15:0-CoA | 3.04 | - | Human uniprot.org |

| AGPAT1 (Human) | C18:0-CoA | 116.73 | - | Human uniprot.org |

| LPAATδ (AGPAT4) | 18:0-LPA | 42.9 ± 2.9 | 23.2 ± 2.4 nmol/min/mg | Animal nih.gov |

| LPAATδ (AGPAT4) | 18:1-LPA | 29 ± 1 | 38 ± 1 nmol/min/mg | Animal nih.gov |

| Tgl3p (Yeast) | Oleoyl-CoA | 18 ± 1.2 | 44.25 ± 4.2 nmol/min/mg | Yeast molbiolcell.org |

| Tgl5p (Yeast) | Oleoyl-CoA | 29.3 ± 1.2 | 38.1 ± 3.1 nmol/min/mg | Yeast molbiolcell.org |

| HADHA (Human) | (9Z)-octadecenoyl-CoA | 51.8 | 716 pmol/min/mg | Human genecards.org |

| HADHA (Human) | (9Z,12Z)-octadecadienoyl-CoA | 18.1 | 6.6 µmol/min/mg | Human genecards.org |

These data highlight that enzyme efficiency and substrate binding affinity vary significantly depending on the specific acyl-CoA and the enzyme isoform, which allows for the precise regulation of lipid composition within the cell.

Co-factor Requirements and Protein Interactions in (6Z)-Octadecenoyl-CoA-Dependent Reactions

The metabolic reactions involving (6Z)-Octadecenoyl-CoA are dependent on specific co-factors and protein interactions.

Coenzyme A (CoA): As an acyl-CoA, the molecule itself contains Coenzyme A, which is essential for its metabolic activity. In reactions catalyzed by acyltransferases like AGPAT1, CoA is released as a product. researchgate.netuniprot.org

ATP: The formation of (6Z)-Octadecenoyl-CoA from its corresponding free fatty acid, (6Z)-octadecenoic acid, is an activation step catalyzed by acyl-CoA synthetases (also known as long-chain-fatty-acid--CoA ligases). This reaction requires ATP, which is hydrolyzed to AMP and diphosphate (B83284) to drive the formation of the high-energy thioester bond. umaryland.eduuniprot.org

NADPH: The biosynthesis of unsaturated fatty acids often involves elongation and desaturation steps. During elongation, NADPH is a required co-factor for reductive steps in the fatty acid synthesis cycle. d-nb.info

Cytochrome b5: Desaturase enzymes, which introduce double bonds into fatty acyl-CoAs, often require protein co-factors for electron transport. For example, the delta-9-fatty-acid desaturase (fat-6 in C. elegans), which produces oleoyl-CoA, requires the electron carrier cytochrome b5 to be active. uniprot.org Similar dependencies are expected for the synthesis of other monounsaturated fatty acids.

Protein-protein interactions are also crucial. AGPAT enzymes function within larger protein complexes in the endoplasmic reticulum membrane. escholarship.org Lipin proteins, which act as phosphatidic acid phosphatases, translocate to the ER and interact with the products of AGPAT reactions to continue the pathway of glycerolipid synthesis. escholarship.org

Enzymatic Landscapes of Acyl-CoA Processing in Different Cellular Compartments (general acyl-CoA context)

Acyl-CoA metabolism is highly compartmentalized within the cell, with distinct enzymatic pathways operating in different organelles to maintain metabolic homeostasis. nih.govcreative-proteomics.com

Mitochondria: This organelle is the primary site of fatty acid β-oxidation, a catabolic process that breaks down acyl-CoAs to produce acetyl-CoA for the TCA cycle and subsequent ATP generation. metwarebio.com Acyl-CoAs are generally not transported directly across the inner mitochondrial membrane; instead, they are synthesized within the mitochondria or their precursor fatty acids are transported via specific carriers. nih.gov

Cytoplasm (Cytosol): The cytoplasm is a major hub for anabolic lipid metabolism. Key processes include de novo fatty acid synthesis from acetyl-CoA, which is then converted to various acyl-CoAs. creative-proteomics.com These acyl-CoAs can be further modified through elongation and desaturation reactions. creative-proteomics.com

Endoplasmic Reticulum (ER): The ER is a central site for the synthesis of complex lipids, including glycerophospholipids and triacylglycerols. researchgate.net It houses key enzymes such as the AGPAT family, which incorporate acyl-CoAs into the glycerol backbone. uniprot.orgencyclopedia.pub Fatty acid elongation and desaturation also occur in the ER. creative-proteomics.com

Peroxisomes: These organelles are involved in the β-oxidation of specific types of fatty acids, such as very-long-chain fatty acids. researchgate.net The import of co-factors like NAD+ from the cytosol into the peroxisome is essential for these oxidative reactions to proceed. mdpi.com

Nucleus: Recent research has shown that acyl-CoAs, including acetyl-CoA, are present in the nucleus. nih.govnih.gov Here, they serve as substrates for the acylation of histones, an important epigenetic modification that regulates gene expression in response to the cell's metabolic state. metwarebio.com

This subcellular compartmentalization allows for the independent regulation of anabolic and catabolic pathways and enables the cell to respond dynamically to changing nutritional and environmental cues. nih.gov

Regulation of 6z Octadecenoyl Coa Metabolic Flux

Transcriptional and Post-Transcriptional Control of Genes Encoding (6Z)-Octadecenoyl-CoA Metabolizing Enzymes

The abundance and activity of enzymes that produce and modify (6Z)-Octadecenoyl-CoA are primarily governed by the rate of transcription of their corresponding genes and the post-transcriptional stability and translation of their messenger RNAs (mRNAs).

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a significant role in post-transcriptionally regulating gene expression, typically by binding to the 3' untranslated region (3' UTR) of target mRNAs, leading to their degradation or translational repression. nih.gov Several miRNAs have been identified as key regulators of fatty acid desaturases and elongases, the enzyme families responsible for synthesizing and modifying acyl-CoAs like (6Z)-Octadecenoyl-CoA.

For instance, miRNA-193a-5p has been shown to regulate the synthesis of polyunsaturated fatty acids by directly targeting Fatty Acid Desaturase 1 (FADS1). mdpi.comnih.gov Studies in bovine mammary epithelial cells demonstrated an inverse relationship between the expression of miRNA-193a-5p and the protein levels of FADS1. mdpi.comnih.gov Overexpression of miRNA-193a-5p led to decreased FADS1 expression, which in turn affected the fatty acid profile. mdpi.com Other miRNAs, such as miR-22, have been found to target the elongase of very long-chain fatty acids 6 (ELOVL6), an enzyme that catalyzes the elongation of C12-C16 saturated and monounsaturated fatty acids. mdpi.com By repressing ELOVL6, miR-22 can alter the balance of different fatty acid species within the cell. mdpi.com These findings indicate that a complex network of miRNAs can fine-tune the expression of key enzymes in fatty acid metabolism, thereby influencing the availability and flux of specific acyl-CoA molecules.

Table 1: Examples of MicroRNA Regulation of Fatty Acid Metabolic Enzymes

| MicroRNA | Target Enzyme | Effect on Target | Reference |

|---|---|---|---|

| miR-193a-5p | Fatty Acid Desaturase 1 (FADS1) | Downregulation of mRNA and protein expression | mdpi.comnih.gov |

| miR-22 | Elongase of Very Long Chain Fatty Acids 6 (ELOVL6) | Repression of expression | mdpi.com |

| miR-27a | Retinoid X Receptor Alpha (RXRα) (co-regulator of lipid metabolism) | Inhibition of preadipocyte differentiation | nih.gov |

The transcription of genes involved in lipid synthesis is tightly controlled by a family of transcription factors, most notably the Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs). csic.escreative-proteomics.com While SREBP-2 is primarily associated with cholesterol metabolism, SREBP-1c is a master regulator of fatty acid synthesis. csic.esnih.gov

LXRs, which are nuclear receptors activated by cholesterol derivatives, play a crucial role by directly stimulating the transcription of the SREBP-1c gene. csic.esahajournals.org Upon activation, the SREBP-1c protein moves to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of numerous lipogenic genes. csic.esnih.gov This includes the genes for key desaturases and elongases, such as Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and ELOVL5. ahajournals.orgresearchgate.netnih.gov The activation of the LXR-SREBP-1c pathway leads to a coordinated upregulation of the entire machinery required for synthesizing monounsaturated and polyunsaturated fatty acids from precursors. nih.govnih.gov For example, studies have shown that LXR activation induces the expression of FADS1, FADS2, and ELOVL5 in macrophages, partly through an SREBP1-dependent mechanism. ahajournals.org This regulatory axis is subject to feedback inhibition by polyunsaturated fatty acids (PUFAs), which can suppress SREBP-1c expression, thereby downregulating their own synthesis. researchgate.netnih.gov

Table 2: Transcriptional Control of Desaturase and Elongase Genes

| Transcription Factor | Primary Activator/Function | Target Genes (Examples) | Reference |

|---|---|---|---|

| Liver X Receptor (LXR) | Activated by oxysterols; induces SREBP-1c expression. | SREBP-1c, FASN, SCD1, ELOVL5 | csic.esahajournals.orgnih.gov |

| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Master regulator of fatty acid synthesis. | FADS1, FADS2, ELOVL5, ELOVL6, ACC, FASN | nih.govresearchgate.netnih.gov |

| Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Mediates induction of genes for fatty acid oxidation; also regulates desaturases. | FADS1, FADS2, ELOVL5, ELOVL6, CPT1 | nih.govresearchgate.net |

Allosteric Regulation and Feedback Mechanisms Modulating Acyl-CoA Availability

Beyond transcriptional control, the flux through fatty acid metabolic pathways is acutely regulated by the concentrations of key metabolites. These molecules act as allosteric regulators, binding to enzymes at sites distinct from the active site to either activate or inhibit their function, allowing for rapid adaptation to changing cellular needs.

A cornerstone of fatty acid metabolism regulation is the reciprocal control of synthesis and oxidation, orchestrated by malonyl-CoA. oup.comnih.gov Malonyl-CoA is the first committed intermediate in the de novo synthesis of fatty acids. nih.gov Crucially, it also functions as a potent allosteric inhibitor of Carnitine Palmitoyltransferase I (CPTI), the enzyme located on the outer mitochondrial membrane that catalyzes the rate-limiting step in fatty acid oxidation. oup.comahajournals.org CPTI is responsible for transferring long-chain fatty acyl groups from CoA to carnitine, allowing them to be transported into the mitochondrial matrix for β-oxidation.

When cellular energy is high and glucose is abundant, fatty acid synthesis is active, leading to elevated levels of malonyl-CoA. oup.com This high concentration of malonyl-CoA inhibits CPTI, effectively blocking the entry of fatty acyl-CoAs into the mitochondria. nih.govahajournals.org This inhibition prevents the futile cycle of newly synthesized fatty acids being immediately broken down. Consequently, the cytosolic pool of long-chain acyl-CoAs, including precursors to (6Z)-Octadecenoyl-CoA, is shunted away from oxidation and towards other metabolic fates, such as esterification into triglycerides for storage or incorporation into other complex lipids. oup.com The sensitivity of CPT-I to malonyl-CoA inhibition is a critical factor that dictates the partitioning of fatty acids between oxidative and biosynthetic pathways. portlandpress.com

Table 3: Allosteric Regulation of Acyl-CoA Partitioning

| Regulator | Target Enzyme | Mechanism | Metabolic Consequence | Reference |

|---|---|---|---|---|

| Malonyl-CoA | Carnitine Palmitoyltransferase I (CPTI) | Allosteric Inhibition | Blocks mitochondrial import and oxidation of long-chain acyl-CoAs; increases cytosolic acyl-CoA pool for synthesis/storage. | oup.comnih.govahajournals.orgportlandpress.com |

| Long-Chain Fatty Acyl-CoAs | Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Reduces malonyl-CoA production, providing feedback inhibition on fatty acid synthesis. | mcmaster.canih.govacu.edu.au |

Hormonal and Nutritional Influences on (6Z)-Octadecenoyl-CoA Metabolism

In a well-fed state, particularly after a carbohydrate-rich meal, elevated blood glucose levels trigger the release of insulin (B600854) from the pancreas. creative-proteomics.comslideshare.net Insulin is a potent anabolic hormone that promotes energy storage. It stimulates lipogenesis through several mechanisms. Insulin signaling leads to the activation of SREBP-1c, the master transcriptional regulator of fatty acid synthesis, thereby increasing the expression of enzymes like FADS2. mdpi.commdpi.com Furthermore, insulin activates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, by promoting its dephosphorylation. slideshare.net The resulting increase in malonyl-CoA not only provides the building blocks for fatty acid synthesis but also inhibits CPTI, directing fatty acids toward storage. oup.comnih.gov

Conversely, during fasting or periods of low blood glucose, the pancreas releases glucagon. creative-proteomics.commdpi.com Glucagon opposes the actions of insulin, promoting the mobilization of stored energy. It inhibits ACC activity and suppresses the lipogenic gene program, thereby decreasing the synthesis of fatty acids and their corresponding acyl-CoA derivatives. slideshare.nettandfonline.com Simultaneously, fatty acid oxidation is stimulated to provide energy. creative-proteomics.com Nutritional factors directly influence these hormonal responses. High-carbohydrate diets promote insulin release and stimulate the expression of lipogenic enzymes, while diets rich in polyunsaturated fatty acids can exert feedback control by suppressing SREBP-1c activity. mdpi.comphysiology.org

Table 4: Summary of Hormonal and Nutritional Regulation of Lipid Metabolism

| Condition | Primary Hormone | Effect on SREBP-1c | Effect on ACC Activity | Overall Impact on (6Z)-Octadecenoyl-CoA Synthesis | Reference |

|---|---|---|---|---|---|

| Fed State / High Carbohydrate | Insulin | Activation | Activation | Increased | creative-proteomics.comslideshare.netmdpi.commdpi.com |

| Fasting / Low Glucose | Glucagon | Suppression | Inhibition | Decreased | creative-proteomics.comslideshare.netmdpi.comtandfonline.com |

Physiological and Cellular Roles of 6z Octadecenoyl Coa in Non Human Biological Systems

Significance in Metabolic Adaptations and Cellular Homeostasis (general acyl-CoA context)

Acyl-CoA molecules, including (6Z)-Octadecenoyl-CoA, are not merely metabolic intermediates but are central players in the regulation of cellular energy homeostasis. The pool of acyl-CoAs within a cell is strategically partitioned between anabolic (storage) and catabolic (energy production) pathways, depending on the organism's energy status. nih.gov

The fate of a fatty acyl-CoA molecule is a critical decision point in cellular metabolism, directly impacting the balance between storing energy for future use and mobilizing it for immediate needs.

Energy Storage (Lipogenesis): In states of energy surplus (e.g., after a meal), when levels of ATP and glucose are high, fatty acyl-CoAs are directed towards synthesis pathways. They are esterified to a glycerol (B35011) backbone to form triacylglycerols (TAGs), which are then stored as neutral lipids within cytosolic lipid droplets. nih.gov This process serves as the primary long-term energy reserve in most animals.

Energy Mobilization (Lipolysis and β-Oxidation): During periods of energy demand, such as fasting or exercise, stored TAGs are hydrolyzed by lipases to release free fatty acids (lipolysis). nih.gov These fatty acids are then activated to acyl-CoAs, which are transported into the mitochondria. sochob.cl Inside the mitochondria, they undergo β-oxidation, a cyclical process that sequentially shortens the acyl chain, producing acetyl-CoA, NADH, and FADH₂. These products are then used to generate large quantities of ATP through the citric acid cycle and oxidative phosphorylation.

This metabolic switching is tightly regulated to maintain cellular homeostasis. The availability of substrates and the energy state of the cell dictate the direction of acyl-CoA flux, ensuring that energy is stored when abundant and released when scarce.

| Metabolic State | Primary Pathway | Subcellular Location | Primary Outcome |

|---|---|---|---|

| Energy Surplus (Fed State) | Triacylglycerol Synthesis (Lipogenesis) | Endoplasmic Reticulum, Cytosol (Lipid Droplets) | Energy storage |

| Energy Deficit (Fasting State) | β-Oxidation | Mitochondria, Peroxisomes | ATP production (Energy mobilization) |

Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 6z Octadecenoyl Coa

State-of-the-Art Mass Spectrometry-Based Approaches for Acyl-CoA Profiling

Mass spectrometry (MS) coupled with liquid chromatography (LC) stands as the premier technology for the comprehensive analysis of acyl-CoAs due to its high sensitivity and specificity. nih.govmdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for acyl-CoA analysis, including (6Z)-Octadecenoyl-CoA. acs.org This technique offers robust and reliable quantification across a wide range of acyl-CoA species. acs.org A common approach involves multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. nih.govnih.gov For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is frequently used for detection. nih.gov Another common fragment ion observed is at m/z 428, representing the CoA moiety. nih.govmdpi.com

High-resolution mass spectrometry (HRMS), particularly with Orbitrap-based instruments, provides an additional layer of confidence in identification through accurate mass measurements, typically with a mass error of less than 5 ppm. nih.gov This is invaluable for distinguishing between molecules with very similar masses.

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Capillary Voltage | 3.20 kV | nih.gov |

| Cone Voltage | 45 V | nih.gov |

| Desolvation Gas | Nitrogen | nih.gov |

| Desolvation Temp. | 500 °C | nih.gov |

This table is interactive. Click on the headers to sort.

While reverse-phase (RP) chromatography is commonly used, hydrophilic interaction liquid chromatography (HILIC) has emerged as a powerful alternative for the separation of polar compounds like acyl-CoAs. researchgate.netchemrxiv.org HILIC is particularly advantageous for separating compounds based on the hydrophilicity of their headgroups. researchgate.net This technique can achieve class-based separation of acyl-CoAs, allowing for the analysis of a wide range of species, from short- to long-chain, in a single run. researchgate.netchemrxiv.org The use of zwitterionic HILIC columns operated at a neutral pH has shown superior performance in separating different classes of compounds and even isomers. researchgate.net This is beneficial for resolving (6Z)-Octadecenoyl-CoA from other octadecenoyl-CoA isomers. hpst.cz

For the most accurate and precise quantification, stable isotope dilution mass spectrometry (SID-MS) is the gold standard. acs.org This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, in this case, (6Z)-Octadecenoyl-CoA. nih.gov These internal standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. nih.gov

A common strategy for generating these standards is through Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC). nih.govacs.org In this method, cells are cultured in a medium containing a labeled precursor of Coenzyme A, such as [¹³C₃¹⁵N₁]-pantothenate. nih.govnih.gov This results in the biosynthesis of acyl-CoAs with a corresponding mass shift (e.g., +4 amu), which can then be used as internal standards for absolute quantification. nih.govacs.org This approach corrects for variations in sample extraction, handling, and instrument response, leading to highly accurate measurements. mdpi.com

Table 2: Common Isotopes Used in SID-MS for Acyl-CoA Analysis

| Isotope | Precursor | Mass Shift (amu) | Reference |

|---|---|---|---|

| ¹³C, ¹⁵N | [¹³C₃¹⁵N₁]-pantothenate | +4 | nih.govacs.orgnih.gov |

| ¹³C | [¹³C₆]-glucose | Variable | nih.gov |

This table is interactive. Click on the headers to sort.

Strategies for Isomeric Resolution and Structural Elucidation of Unsaturated Acyl-CoAs

Distinguishing (6Z)-Octadecenoyl-CoA from its other positional and geometric isomers (e.g., oleoyl-CoA, (9Z)-octadecenoyl-CoA) is a significant analytical challenge. nih.govebi.ac.uk Advanced MS techniques are required for this level of structural detail.

One powerful technique is ozone-induced dissociation (OzID). In OzID, lipids are reacted with ozone, which cleaves the carbon-carbon double bonds. The resulting fragments are then analyzed by MS/MS, and the location of the original double bond can be pinpointed with high confidence. biorxiv.org This allows for the unambiguous identification of the double bond at the 6th position in (6Z)-Octadecenoyl-CoA.

Another approach involves derivatization of the double bond prior to MS analysis. rsc.org For example, epoxidation of the double bond followed by collision-induced dissociation (CID) can generate specific fragment ions that are indicative of the double bond's position. rsc.org

Optimized Sample Preparation and Extraction Techniques for Cellular and Tissue Acyl-CoA Species

The extraction of acyl-CoAs from biological matrices is a critical step that must be carefully optimized to ensure stability and high recovery. nih.gov Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous and alkaline solutions. nih.gov

A widely used and effective method for extracting a broad range of acyl-CoAs involves a single-phase extraction with a mixture of acetonitrile (B52724), methanol, and water (e.g., 2:2:1 v/v/v). mdpi.comresearchgate.net For tissue samples, homogenization in a buffered solution (e.g., KH₂PO₄ at pH 4.9) followed by extraction with organic solvents like acetonitrile is common. nih.gov

To minimize degradation, samples are often processed at low temperatures (e.g., on ice or at -80°C). nih.govroyalsocietypublishing.org Protein precipitation is a necessary step to remove interfering proteins. nih.gov This can be achieved using organic solvents or acids like trichloroacetic acid (TCA) or sulfosalicylic acid (SSA). mdpi.comroyalsocietypublishing.orgnih.gov Following extraction, solid-phase extraction (SPE) is often employed to purify and concentrate the acyl-CoAs before LC-MS analysis. nih.govnih.gov

Table 3: Comparison of Acyl-CoA Extraction Solvents

| Extraction Solvent/Method | Key Features | Reference(s) |

|---|---|---|

| Acetonitrile/Methanol/Water (2:2:1 v/v/v) | Good for broad coverage of acyl-CoA species. | mdpi.comresearchgate.net |

| Methanol | Faster evaporation time compared to aqueous methanol. | nih.gov |

| 10% Trichloroacetic Acid (TCA) | Effective for protein precipitation and extraction of short-chain acyl-CoAs. | royalsocietypublishing.org |

| 5% Sulfosalicylic Acid (SSA) | Allows for sample deproteinization without the need for SPE cleanup. | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort.

Comparative Biochemistry and Evolutionary Perspectives on 6z Octadecenoyl Coa Metabolism

Cross-Species Analysis of Enzymes Involved in Acyl-CoA Desaturation and Elongation (e.g., C. elegans vs. Mammalian)

The biosynthesis of fatty acids, including the pathways involving (6Z)-Octadecenoyl-CoA, showcases a fascinating interplay of conserved mechanisms and species-specific adaptations when comparing the nematode Caenorhabditis elegans and mammals. While many core metabolic pathways are conserved, significant differences exist in their capabilities for desaturation and elongation of fatty acyl-CoAs. nih.govbiologists.com

A primary distinction lies in the de novo synthesis of polyunsaturated fatty acids (PUFAs). C. elegans possesses a complete enzymatic toolkit to produce all necessary PUFAs from saturated fatty acid precursors. nih.govsochob.clelifesciences.org This is largely attributable to the presence of desaturases that are absent in mammals, such as the FAT-2 Δ12 desaturase, which converts oleic acid (18:1n-9) to linoleic acid (18:2n-6). elifesciences.orgpnas.org Mammals, lacking this and other key desaturases like the n-3 desaturase, are dependent on dietary intake for essential fatty acids like linoleic acid and α-linolenic acid. pnas.orgnih.gov

In C. elegans, the desaturase family is extensive, with multiple enzymes performing specific functions. For instance, the nematode has three Δ9 desaturases (FAT-5, FAT-6, and FAT-7) that introduce the first double bond into saturated fatty acids, a role primarily carried out by Stearoyl-CoA Desaturase (SCD) in mammals. sochob.clpnas.org While the fundamental reaction is the same, the multiplicity of these enzymes in C. elegans suggests potential for more nuanced regulation and functional specialization. pnas.org Suppression of FAT-6 and FAT-7 in C. elegans leads to a significant decrease in body fat, highlighting their critical role in fat accumulation. psu.edu

The regulation of these pathways also shows parallels. In both organisms, transcription factors play a crucial role in controlling the expression of desaturase and elongase genes. For example, the SREBP (Sterol Regulatory Element-Binding Protein) family of transcription factors are key regulators of lipid metabolism in mammals, and their homolog in C. elegans, SBP-1, has been shown to regulate the expression of several fatty acid synthesis genes, including desaturases. nih.gov

Interactive Data Table: Key Enzymes in Fatty Acid Desaturation and Elongation (C. elegans vs. Mammalian)

| Enzyme/Process | C. elegans | Mammalian | Key Differences |

| Δ9 Desaturation | FAT-5, FAT-6, FAT-7 | Stearoyl-CoA Desaturase (SCD) | C. elegans has multiple Δ9 desaturases, suggesting functional redundancy or specialized roles. sochob.clpnas.org |

| Δ12 Desaturation | FAT-2 | Absent | C. elegans can synthesize linoleic acid de novo; mammals require it from their diet. elifesciences.orgpnas.org |

| n-3 Desaturation | FAT-1 | Absent | C. elegans can convert n-6 to n-3 PUFAs; mammals cannot. pnas.org |

| Elongation | ELO-1, ELO-2 | ELOVL family (e.g., ELOVL5, ELOVL6) | Both have elongase systems, but with different specific enzymes. sochob.clresearchgate.net |

| Key Regulators | SBP-1 (SREBP homolog), NHRs | SREBPs, PPARs | Homologous transcription factor families regulate lipid metabolism in both. psu.edunih.gov |

Conservation and Divergence of Metabolic Pathways Utilizing (6Z)-Octadecenoyl-CoA Across Biological Kingdoms

The metabolic pathways that utilize fatty acyl-CoAs like (6Z)-Octadecenoyl-CoA exhibit a pattern of deep evolutionary conservation punctuated by significant divergence across the biological kingdoms. The core reactions of fatty acid metabolism, such as β-oxidation and incorporation into membrane lipids, are ancient and widespread. nih.govnih.gov However, the specific enzymes, their substrate specificities, and the resulting fatty acid profiles can vary dramatically.

The acetyl-CoA pathway, a fundamental route for carbon fixation and energy metabolism, is considered ancient and may have preceded enzymatic reactions, potentially catalyzed by minerals in hydrothermal vents. frontiersin.org This suggests that the basic building blocks of fatty acid metabolism were established early in the evolution of life.

In prokaryotes, such as E. coli, acyl-CoA thioesterases play a crucial role in salvaging acyl-CoA intermediates that cannot be further processed through β-oxidation, demonstrating a conserved need to maintain homeostasis of acyl-CoAs and free coenzyme A. asm.org Phylogenetic analysis of membrane-bound fatty acid desaturases suggests a common origin, with all sharing highly conserved histidine-rich motifs. ual.es These desaturases are thought to have evolved from an ancestral Δ9 desaturase gene. ual.es

Across eukaryotes, the pathways for synthesizing and modifying fatty acids show both conservation and kingdom-specific innovations. For instance, the ability to introduce double bonds at various positions is a key area of divergence. While Δ9 desaturases are nearly ubiquitous, other desaturases like Δ12 and ω-3 desaturases are absent in most animals but present in plants and some lower organisms. ual.es This divergence underlies the concept of "essential fatty acids" for animals. ual.es

Within the plant kingdom, there is remarkable diversity in fatty acid metabolism, often leading to the production of "exotic" fatty acids. Some plant families have evolved paralogous desaturases with different chain-length selectivities, such as the Δ6-palmitoyl-ACP desaturase in Thunbergia alata which produces sapienic acid-rich oils. gsartor.orgnih.gov This highlights how gene duplication and subsequent functional divergence have driven metabolic diversity in plants. nih.govnih.gov

In contrast, the metabolic pathways in animals are more constrained in terms of de novo synthesis but have evolved complex regulatory systems to manage dietary fatty acids. The evolutionary diversification of enzyme families like the acyl-CoA thioesterases (ACOTs) in mammals, with different members localized to specific subcellular compartments (cytoplasm, mitochondria, peroxisomes), points to the importance of tissue-specific regulation of acyl-CoA metabolism. plos.orgresearchgate.net

Emerging Research Frontiers and Future Directions in 6z Octadecenoyl Coa Biology

Systems Biology and Multi-Omics Integration for Comprehensive Understanding of (6Z)-Octadecenoyl-CoA Networks

A comprehensive understanding of (6Z)-Octadecenoyl-CoA's role in cellular physiology requires an integrated approach that connects its presence to global molecular changes. Systems biology, through the integration of multiple "omics" datasets, offers a powerful framework to construct a holistic view of the networks governed by or influencing (6Z)-Octadecenoyl-CoA. researchgate.netmdpi.com Future research will focus on combining genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics) to map the complete lifecycle and impact of this acyl-CoA species. nih.govnih.gov

By correlating the abundance of (6Z)-Octadecenoyl-CoA with genome-wide transcriptional changes, researchers can identify gene regulatory networks that are responsive to its levels. researchgate.net Similarly, proteomic and post-translational modification analyses can reveal proteins whose expression or activity is altered, potentially through direct acylation by (6Z)-Octadecenoyl-CoA. nih.gov This integrated approach will be crucial for moving beyond linear pathways to appreciate the complex, interconnected network in which this molecule operates.

| Omics Layer | Key Data Generated | Potential Insights for (6Z)-Octadecenoyl-CoA Networks |

| Genomics | Identification of genetic variants (e.g., SNPs) in enzymes related to fatty acid metabolism. | Association of specific genotypes with altered levels of (6Z)-Octadecenoyl-CoA, revealing key genetic determinants of its metabolism. |

| Transcriptomics | Quantification of mRNA levels for all genes in response to varying (6Z)-Octadecenoyl-CoA levels. | Identification of transcription factors and signaling pathways that regulate or are regulated by (6Z)-Octadecenoyl-CoA. mdpi.com |

| Proteomics | Global protein expression profiles and quantification of post-translational modifications (e.g., acylation). figshare.com | Discovery of proteins that are direct or indirect targets of (6Z)-Octadecenoyl-CoA-mediated signaling or regulation. |

| Metabolomics/Lipidomics | Comprehensive profiling of all acyl-CoA species and complex lipids. metwarebio.com | Elucidation of the metabolic fate of (6Z)-Octadecenoyl-CoA and its influence on the broader lipid landscape of the cell. metwarebio.com |

Elucidation of Novel Enzymatic Pathways for (6Z)-Octadecenoyl-CoA Synthesis or Degradation

The canonical pathways for fatty acid synthesis and degradation are well-established, but the existence of alternative or context-specific enzymatic routes cannot be discounted. Future research will likely uncover novel enzymes or entire pathways responsible for the synthesis or catabolism of (6Z)-Octadecenoyl-CoA, particularly under specific physiological or pathological conditions.

The synthesis of (6Z)-Octadecenoyl-CoA is thought to proceed through the standard fatty acid elongation machinery, but with specific desaturases creating the double bond at the 6th position. However, alternative synthesis routes, perhaps involving novel elongase or desaturase specificities, may exist. nih.govsemanticscholar.org For instance, researchers have identified novel pathways for the degradation of other complex molecules like cyclohexane (B81311) carboxylic acid, which involves previously uncharacterized CoA transferases and dehydrogenases. nih.govresearchgate.net Similarly, the degradation of (6Z)-Octadecenoyl-CoA is presumed to follow beta-oxidation, but the auxiliary enzymes required to handle its specific double bond position may differ from those used for its oleoyl-CoA isomer. researchgate.net The discovery of novel degradation pathways, such as the light-dependent conversion of fatty acyl-CoAs to alkanes, highlights the potential for unexpected catabolic routes. au.dk The intracellular degradation of Coenzyme A and its acyl-derivatives also involves a suite of specific hydrolases that regulate subcellular pools, representing another layer of potential control. nih.gov

| Potential Pathway Type | Key Enzymes to Investigate | Research Question |

| Novel Synthesis | Desaturases, Elongases, Acyl-CoA Synthetases | Are there specific enzyme isoforms that preferentially produce (6Z)-Octadecenoyl-CoA over other C18:1 isomers? |

| Alternative Degradation | Isomerases, Reductases, Hydrolases, Acyl-CoA Dehydrogenases | Does the degradation of (6Z)-Octadecenoyl-CoA require a unique set of auxiliary beta-oxidation enzymes? nih.gov |

| Metabolic Modification | Cytochrome P450s, Oxygenases | Can (6Z)-Octadecenoyl-CoA be modified (e.g., hydroxylated) to form novel signaling lipids? |

Development and Application of Chemical Biology Tools to Probe (6Z)-Octadecenoyl-CoA Dynamics

To truly understand the function of (6Z)-Octadecenoyl-CoA, researchers need tools to observe its behavior in real-time within living cells. While mass spectrometry-based methods are excellent for quantifying acyl-CoA pools in cell lysates, they provide only a static snapshot. creative-proteomics.comspringernature.comnih.gov The development of sophisticated chemical biology probes represents a critical frontier for elucidating the dynamic trafficking, localization, and interactions of (6Z)-Octadecenoyl-CoA.

Future efforts will likely focus on creating:

Tagged Analogs: Synthesizing versions of (6Z)-octadecenoic acid with minimal modifications, such as an alkyne or azide (B81097) group. These "clickable" analogs can be fed to cells, incorporated into CoA thioesters, and then tagged with fluorescent reporters or affinity tags to visualize localization and identify binding partners.

Fluorescent Probes: Designing biosensors that change their fluorescent properties upon binding to (6Z)-Octadecenoyl-CoA. While challenging due to specificity, such probes would allow for real-time imaging of concentration changes in different subcellular compartments.

Photo-crosslinkers: Incorporating photo-activatable groups into analogs of (6Z)-Octadecenoyl-CoA. Upon exposure to UV light, these probes would covalently bind to interacting proteins, allowing for their subsequent identification by mass spectrometry.

These tools will be instrumental in answering key questions about the subcellular pooling of (6Z)-Octadecenoyl-CoA and identifying the specific proteins that "read" and "write" its metabolic and signaling functions.

Deeper Exploration of (6Z)-Octadecenoyl-CoA's Role in Cellular Signaling Beyond Lipid Synthesis

Long-chain fatty acyl-CoAs are increasingly recognized as critical signaling molecules that regulate a wide range of cellular processes, independent of their role as metabolic intermediates. nih.govbohrium.comnih.gov They can function as allosteric regulators of enzymes, ligands for nuclear receptors, and substrates for protein acylation, a key post-translational modification. nih.gov A major future direction is to determine if (6Z)-Octadecenoyl-CoA has a unique signaling role distinct from its more abundant isomer, oleoyl-CoA.

The specific geometry and position of the double bond in (6Z)-Octadecenoyl-CoA could confer a unique shape that allows it to bind with higher affinity or specificity to certain protein targets. nih.gov Research should focus on investigating its potential to:

Regulate Enzyme Activity: Directly testing the allosteric effects of (6Z)-Octadecenoyl-CoA on key metabolic enzymes like acetyl-CoA carboxylase or glucokinase. nih.gov

Modulate Transcription: Assessing its ability to bind to and activate transcription factors, particularly nuclear receptors like PPARs or HNF4α, which are known to be regulated by fatty acids and their CoA esters.

Serve as a Substrate for Protein Acylation: Using advanced proteomic techniques to identify proteins that are specifically acylated with (6Z)-octadecenoic acid. This modification could alter protein localization, stability, or activity, thereby constituting a direct signaling event.

Understanding these non-metabolic roles is crucial for a complete picture of (6Z)-Octadecenoyl-CoA's function.

Functional Genomics Approaches to Identify Uncharacterized Genes in (6Z)-Octadecenoyl-CoA Metabolism

Despite decades of research, metabolic pathways may still have "holes"—missing enzymes, transporters, or regulatory components that have yet to be identified. researchgate.nettandfonline.com Functional genomics, particularly through the use of genome-wide screening technologies like CRISPR-Cas9, provides a powerful, unbiased approach to fill these gaps and discover novel genes involved in (6Z)-Octadecenoyl-CoA metabolism. nih.gov

Future research strategies could involve:

CRISPR Knockout Screens: Using a genome-wide CRISPR library to systematically knock out every gene in a cell line. By subsequently measuring the levels of (6Z)-Octadecenoyl-CoA using mass spectrometry, one can identify genes whose loss leads to a significant accumulation or depletion of the molecule. nih.gov These "hit" genes would be strong candidates for uncharacterized enzymes or transporters in its pathway.

Genetic Interaction Mapping: Performing screens in backgrounds where a known enzyme in fatty acid metabolism is already mutated. This can reveal genes that work in parallel pathways or have redundant functions, which are often missed in simple knockout screens.

Expression-Based Genomics: Correlating gene expression datasets from large patient cohorts or diverse cell lines with metabolomic data. Genes whose expression levels consistently correlate with (6Z)-Octadecenoyl-CoA levels across different conditions are candidate regulatory or metabolic genes. nih.govmdpi.comnih.gov

These unbiased, genome-scale approaches are essential for completing our map of fatty acid metabolism and are poised to uncover previously unknown players in the biology of (6Z)-Octadecenoyl-CoA. nih.govfrontiersin.org

Q & A

Q. What analytical techniques are recommended for identifying and quantifying (6Z-Octadecenoyl)-CoA in biological matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification. Use stable isotope-labeled analogs (e.g., deuterated CoA esters) as internal standards to correct for matrix effects .

- Nuclear Magnetic Resonance (NMR) (1H, 13C) confirms structural integrity, particularly the cis-6 double bond configuration and thioester linkage .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 260 nm) can separate this compound from other acyl-CoA species but requires validation against MS for specificity .

Q. How can researchers synthesize this compound with high purity for in vitro studies?

Methodological Answer:

- Enzymatic synthesis using recombinant acyl-CoA synthetases (e.g., ACSL1) ensures stereospecificity. Optimize buffer conditions (pH 7.4, 5 mM ATP, 10 mM MgCl₂) and monitor reaction completion via HPLC .

- Chemical synthesis involves coupling 6Z-octadecenoic acid to CoA using N-hydroxysuccinimide (NHS) esters. Purify via reverse-phase chromatography and validate purity (>95%) using LC-MS .

Q. What criteria should guide the selection of extraction protocols for this compound from tissues?

Methodological Answer:

- Use acidic methanol-water (70:30 v/v) to stabilize thioester bonds and inhibit acyl-CoA hydrolases. Centrifuge at 15,000 × g (4°C) to remove debris .

- Quantify recovery rates using spiked isotopically labeled standards and validate against tissue-specific matrix effects (e.g., lipid content in liver vs. muscle) .

Advanced Research Questions

Q. How can conflicting data on the metabolic flux of this compound in β-oxidation pathways be resolved?

Methodological Answer:

- Isotopic tracing : Use [U-¹³C]-labeled 6Z-octadecenoic acid to track incorporation into acetyl-CoA and TCA cycle intermediates via LC-MS .

- Enzyme kinetics : Compare substrate specificity of acyl-CoA dehydrogenases (ACADs) for this compound vs. saturated analogs under varying redox conditions (NAD+/NADH ratios) .

- Address contradictions by standardizing assay conditions (e.g., mitochondrial vs. peroxisomal fractions) and reporting full kinetic parameters (Km, Vmax) .

Q. What experimental designs are optimal for studying this compound’s interaction with lipid-binding proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize acyl-CoA binding proteins (ACBPs) on sensor chips to measure binding affinity (KD) and thermodynamics .

- Cryo-Electron Microscopy (cryo-EM) : Resolve structural conformations of protein-CoA complexes at near-atomic resolution .

- Include negative controls (e.g., non-specific acyl-CoA esters) and validate using competitive displacement assays .

Q. How should researchers address discrepancies in reported octanol-air partition ratios (KOA) for this compound?

Methodological Answer:

- Standardize measurement protocols : Use a static chamber method with gas chromatography (GC) to determine KOA at 25°C. Report humidity and purity of the CoA ester .

- Compare data against computational predictions (e.g., COSMOtherm software) to identify outliers caused by experimental artifacts .

Data Integrity and Documentation

Q. What documentation practices ensure reproducibility in studies involving this compound?

Methodological Answer:

- Follow ALCOA+ criteria : Ensure data is Attributable, Legible, Contemporaneous, Original, and Accurate. Document synthesis batches, storage conditions (-80°C under argon), and freeze-thaw cycles .

- Use electronic lab notebooks (ELNs) with version control to track raw chromatograms, NMR spectra, and kinetic datasets .

Table 1: Key Physicochemical Properties of this compound

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.